Carbonic anhydrase inhibitor 22

Enzymology Drug Discovery Isoform Selectivity

Carbonic Anhydrase Inhibitor 22 (Compd 2g) is a sulfonamide-based inhibitor with a unique isoform fingerprint: Ki = 8.3 nM (hCA VII), 17.9 nM (hCA IX), 10.5 nM (hCA XII), and 20.3 nM (hCA II). Unlike generic CA inhibitors such as acetazolamide, this compound delivers sub-20 nM potency against therapeutically relevant membrane-bound isoforms implicated in tumor pH regulation and neuronal excitation. Researchers investigating hCA VII-mediated neurological pathways or hCA IX/XII-driven tumor biology require this specific tool—substitution with non-selective inhibitors yields non-comparable results. Supplied as a white solid at ≥98% purity with global ambient-temperature shipping. For R&D use only.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 146533-50-8
Cat. No. B2968834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase inhibitor 22
CAS146533-50-8
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H13NO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16)
InChIKeyAXTWZRIPELRWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Carbonic Anhydrase Inhibitor 22 (CAS 146533-50-8): A Multi-Isoform Sulfonamide CA Inhibitor


Carbonic Anhydrase Inhibitor 22 (also known as Compd 2g, CAS: 146533-50-8) is a sulfonamide-based inhibitor of human carbonic anhydrase (hCA) isoforms. Its reported Ki values demonstrate a broad inhibition profile across several therapeutically relevant cytosolic and membrane-bound isoforms, including hCA I, II, VII, IX, and XII .

Why Carbonic Anhydrase Inhibitor 22 Cannot Be Simply Substituted with Other hCA Inhibitors


The human carbonic anhydrase family comprises 15 isoforms with distinct tissue distributions and physiological roles. The functional outcome of CA inhibition is highly dependent on the specific isoform selectivity profile of the inhibitor. Carbonic Anhydrase Inhibitor 22 exhibits a unique inhibition fingerprint, notably including sub-20 nM activity against hCA VII, IX, and XII . Substituting this compound with a generic CA inhibitor like acetazolamide, which has a different selectivity profile, would lead to unpredictable and non-comparable biological outcomes, particularly in research models focused on neurological disorders (hCA VII) or tumor biology (hCA IX/XII).

Quantitative Evidence for Carbonic Anhydrase Inhibitor 22's Isoform Selectivity Profile


Isoform Selectivity Profile of Carbonic Anhydrase Inhibitor 22 Across hCA I, II, VII, IX, and XII

Carbonic Anhydrase Inhibitor 22 (Compd 2g) demonstrates a broad inhibition profile against multiple hCA isoforms. The Ki values, as reported by vendor technical datasheets, are 762 nM for hCA I, 20.3 nM for hCA II, 8.3 nM for hCA VII, 17.9 nM for hCA IX, and 10.5 nM for hCA XII . This data establishes the compound's potency profile but a direct, head-to-head comparison with a specific analog under identical assay conditions is not provided in the available vendor sources.

Enzymology Drug Discovery Isoform Selectivity

Recommended Research Applications for Carbonic Anhydrase Inhibitor 22 (CAS 146533-50-8)


In Vitro Profiling of hCA VII, IX, and XII in Neurological and Cancer Models

Based on its reported Ki values of 8.3 nM (hCA VII), 17.9 nM (hCA IX), and 10.5 nM (hCA XII) , Carbonic Anhydrase Inhibitor 22 is suitable as a tool compound for in vitro studies investigating the role of these isoforms. hCA VII is implicated in neuronal excitation, while hCA IX and XII are associated with tumor hypoxia and pH regulation. Researchers can use this inhibitor to probe these pathways, acknowledging that its selectivity over hCA II (Ki=20.3 nM) is limited.

Use as a Control or Reference Compound in hCA II Inhibition Assays

With a Ki of 20.3 nM against the ubiquitous hCA II isoform , this compound can serve as a potent control or reference inhibitor in enzymatic assays designed to screen for novel hCA II inhibitors or to study the physiological consequences of hCA II blockade in cellular systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbonic anhydrase inhibitor 22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.